

meta-analysis of 14-Deoxy-12-hydroxyandrographolide research papers

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Compound of Interest

Compound Name: 14-Deoxy-12-hydroxyandrographolide

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A Meta-Analysis of **14-Deoxy-12-hydroxyandrographolide**: A Comparative Guide for Researchers

In the landscape of natural product research, **14-Deoxy-12-hydroxyandrographolide**, a derivative of andrographolide isolated from *Andrographis paniculata*, is emerging as a compound of significant interest. This guide provides a meta-analysis of existing research, comparing its performance with its parent compound, andrographolide, and other analogs. The following sections present a synthesis of quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways to support further research and development.

Comparative Pharmacokinetics

A key aspect of drug development is understanding the pharmacokinetic profile of a compound. Studies in rats have demonstrated significant differences between the pharmacokinetics of andrographolide (AND) and its phase one metabolite, **14-deoxy-12-hydroxyandrographolide** (DEO-AND), following intravenous administration.

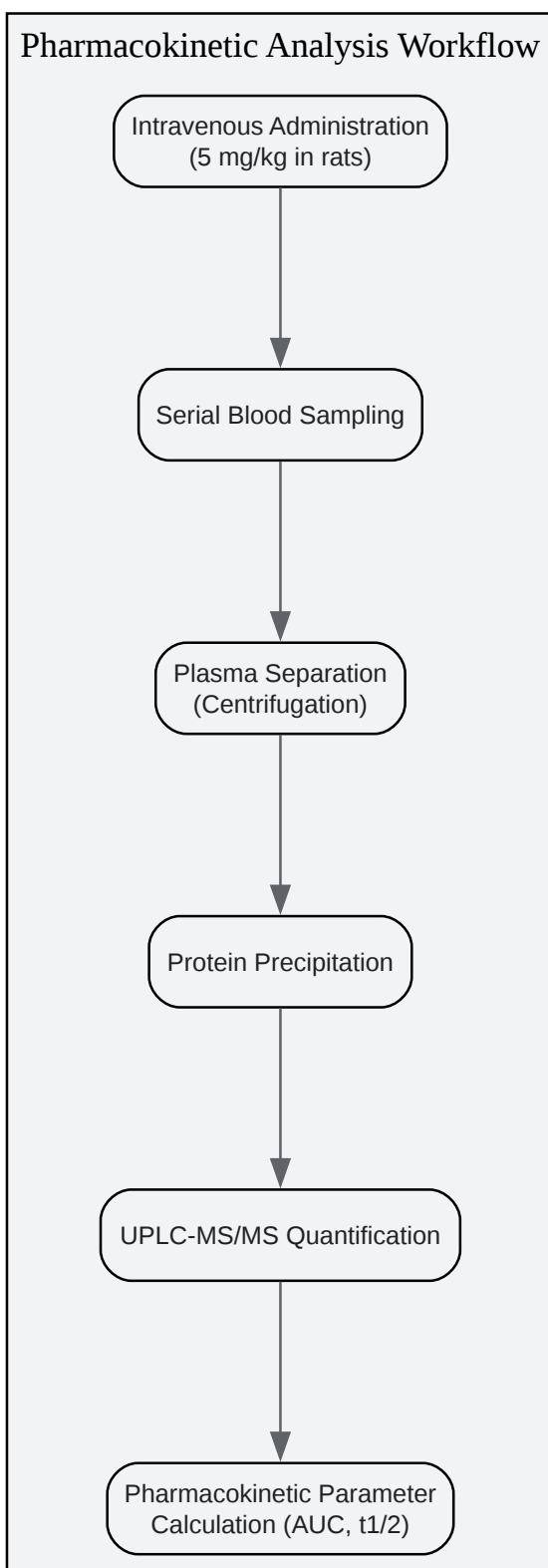
A study was conducted to characterize and synthesize DEO-AND after oral administration of AND in rats and to compare their pharmacokinetic profiles. A rapid and sensitive UPLC-ESI/MS method was developed for this purpose. The results revealed that while DEO-AND has a shorter half-life and mean residence time compared to AND, its overall exposure (AUC) is substantially higher, suggesting different distribution and elimination patterns.[\[1\]](#)[\[2\]](#)

Parameter	Andrographolide (AND)	14-Deoxy-12-hydroxyandrographolide (DEO-AND)
Dose (i.v.)	5 mg/kg	5 mg/kg
AUC (0 → 720 min) (µg min/mL)	44.13 ± 10.45	781.59 ± 81.46
t _{1/2} (min)	Significantly longer than DEO-AND	Significantly shorter than AND
MRT (0 → 720 min) (min)	Significantly longer than DEO-AND	Significantly shorter than AND
Data from a pharmacokinetic study in rats.[1][2]		

Experimental Protocol: Pharmacokinetic Analysis

The pharmacokinetic parameters of andrographolide and **14-deoxy-12-hydroxyandrographolide** were determined using a validated ultra-performance liquid chromatography-electrospray ionization/mass spectrometry (UPLC-ESI/MS) method.[1]

- Animal Model: Male Sprague-Dawley rats.
- Drug Administration: A single intravenous dose of 5 mg/kg of either andrographolide or **14-deoxy-12-hydroxyandrographolide**.[1]
- Sample Collection: Blood samples were collected at various time points post-administration.
- Sample Preparation: Plasma was separated by centrifugation and subjected to protein precipitation.
- UPLC-ESI/MS Analysis: The prepared samples were analyzed using a UPLC system coupled with a mass spectrometer to quantify the concentrations of the compounds.
- Data Analysis: Pharmacokinetic parameters such as AUC, half-life (t_{1/2}), and mean residence time (MRT) were calculated from the plasma concentration-time data.[1]



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Pharmacokinetic analysis workflow.

Comparative Cytotoxic Activity

Several studies have investigated the cytotoxic effects of **14-deoxy-12-hydroxyandrographolide** and its synthetic analogs against various cancer cell lines. These studies often compare the activity to that of andrographolide, highlighting the potential for developing more potent anti-cancer agents through structural modification.

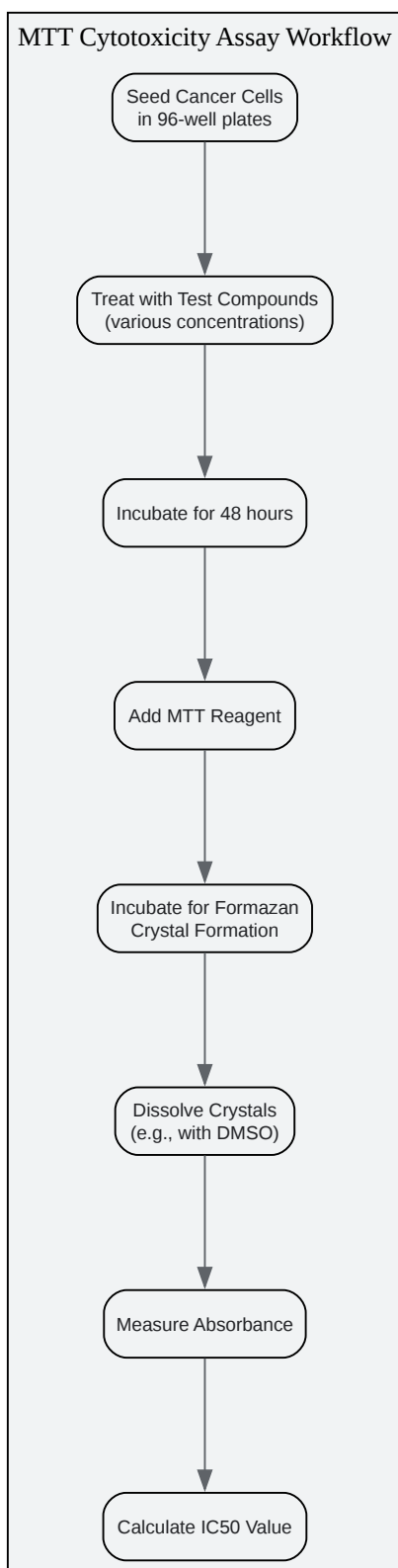
Research has shown that analogs of **14-deoxy-12-hydroxyandrographolide** can exhibit potent cytotoxic activity. For example, one synthesized analog, compound 13b, demonstrated a strong inhibitory effect on HCT-116 human colon cancer cells with an IC₅₀ value of 7.32 μ M.[3] Further mechanistic studies revealed that this compound induced apoptosis and arrested the cell cycle in the S phase.[3]

Compound	Cell Line	IC ₅₀ (μ M)
Andrographolide Analog (13b)	HCT-116 (Colon Cancer)	7.32
Andrographolide Analog (9d)	HCT-116 (Colon Cancer)	1.18
Andrographolide Analog (9b)	MCF-7 (Breast Cancer)	6.28
14-deoxy-11,12-didehydroandrographolide Analog (5a)	KKU-M213 (Cholangiocarcinoma)	3.37
14-deoxy-11,12-didehydroandrographolide Analog (5b)	KKU-M213 (Cholangiocarcinoma)	3.08
14-deoxy-11,12-didehydroandrographolide Analog (5a)	KKU-100 (Cholangiocarcinoma)	2.93
14-deoxy-11,12-didehydroandrographolide Analog (5b)	KKU-100 (Cholangiocarcinoma)	3.27
Data compiled from studies on various andrographolide derivatives.[3][4][5]		

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Culture:** Human cancer cell lines (e.g., HCT-116, MCF-7) are cultured in appropriate media.
- **Cell Seeding:** Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
- **MTT Addition:** MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
- **Formazan Solubilization:** The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
- **Absorbance Measurement:** The absorbance of the solution is measured using a microplate reader at a specific wavelength.
- **IC50 Calculation:** The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.



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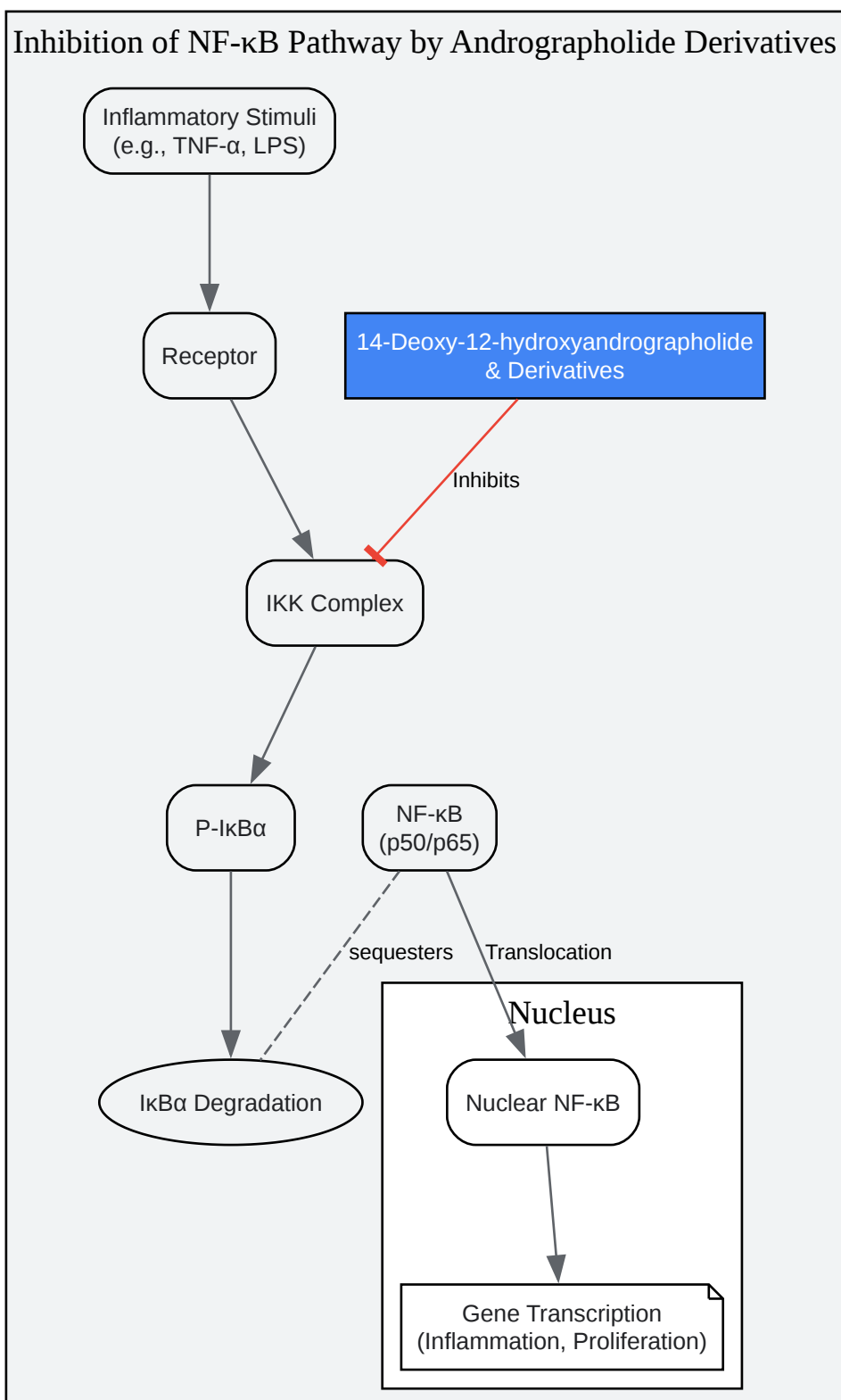
Workflow for MTT cytotoxicity assay.

Signaling Pathways

The biological activities of andrographolide and its derivatives are often attributed to their modulation of key signaling pathways involved in inflammation and cancer, such as the NF- κ B and p53 pathways.

NF- κ B Signaling Pathway

Andrographolide is a known inhibitor of the NF- κ B signaling pathway.^{[6][7][8]} It can prevent the degradation of I κ B α , which in turn sequesters the NF- κ B dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes.^{[8][9][10]} This inhibitory effect on NF- κ B is a key mechanism behind the anti-inflammatory and anti-cancer properties of andrographolide and its derivatives.

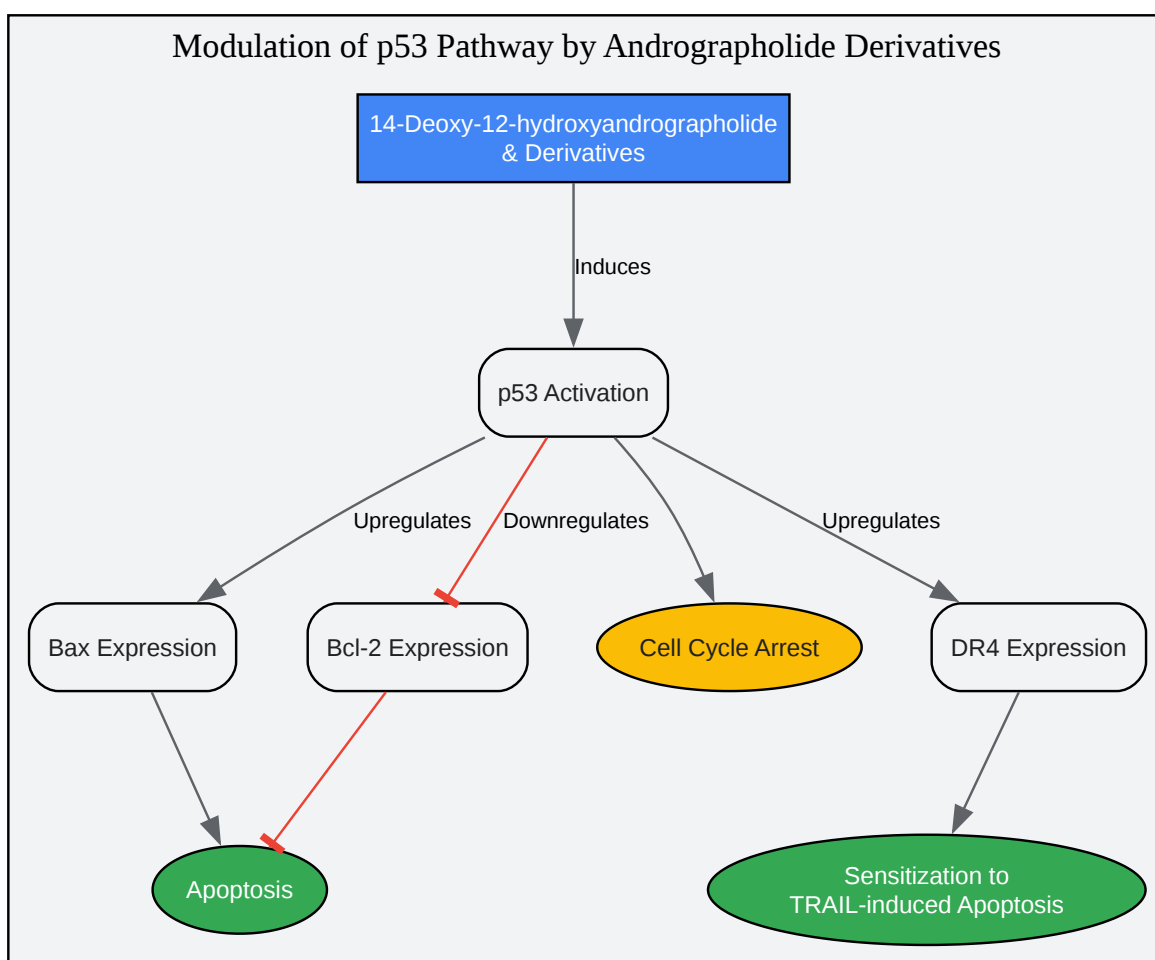


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Inhibition of NF- κ B signaling pathway.

p53 Signaling Pathway

Andrographolide and its derivatives have also been shown to modulate the p53 signaling pathway, a critical regulator of cell cycle arrest and apoptosis in cancer cells.[11][12][13] Some derivatives can induce the expression of p53 and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2.[3] This leads to the activation of the intrinsic apoptotic pathway. Furthermore, andrographolide can sensitize cancer cells to TRAIL-induced apoptosis through p53-mediated upregulation of death receptor 4 (DR4).[13]



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Modulation of the p53 signaling pathway.

In conclusion, **14-Deoxy-12-hydroxyandrographolide** and its analogs present a promising area for drug discovery, particularly in oncology and inflammatory diseases. The available data suggests that modifications to the andrographolide scaffold can lead to compounds with enhanced cytotoxic activity and potentially favorable pharmacokinetic profiles. Further research is warranted to fully elucidate the therapeutic potential and mechanisms of action of these compounds.

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